molecular formula C20H12O3 B14232491 2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- CAS No. 820209-54-9

2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)-

Cat. No.: B14232491
CAS No.: 820209-54-9
M. Wt: 300.3 g/mol
InChI Key: XDTDYUDJFNIQTA-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- is a complex organic compound with a molecular formula of C20H12O3 This compound is characterized by the presence of a naphthalene ring fused with a benzopyran ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthalenecarboxaldehyde with 4-hydroxycoumarin under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. It may also interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

820209-54-9

Molecular Formula

C20H12O3

Molecular Weight

300.3 g/mol

IUPAC Name

1-(2-oxochromen-4-yl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C20H12O3/c21-12-14-10-9-13-5-1-2-6-15(13)20(14)17-11-19(22)23-18-8-4-3-7-16(17)18/h1-12H

InChI Key

XDTDYUDJFNIQTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC(=O)OC4=CC=CC=C43)C=O

Origin of Product

United States

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